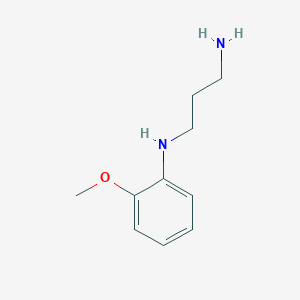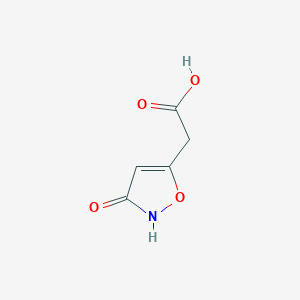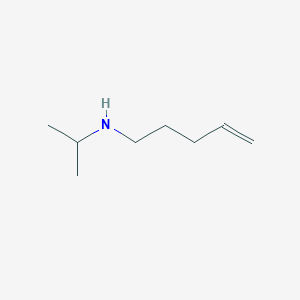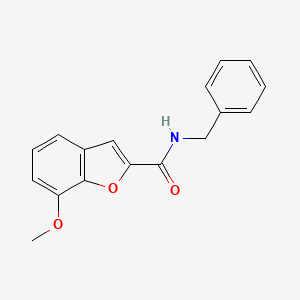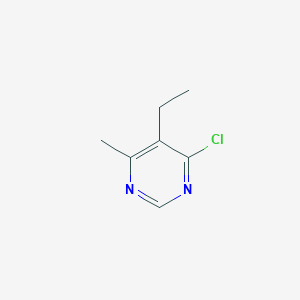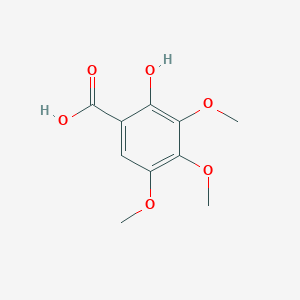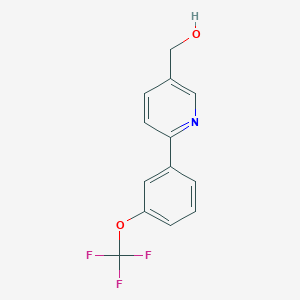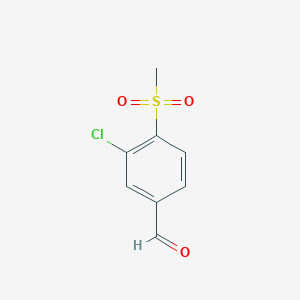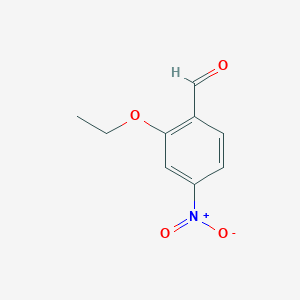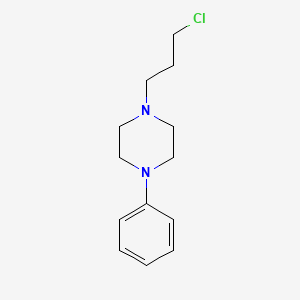
1-(3-chloropropyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloropropyl)-4-phenylpiperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-4-phenylpiperazine typically involves the reaction of piperazine with 3-chloropropyl chloride and phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloropropyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: The major products are substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are N-oxides of the original compound.
Reduction Reactions: The major products are the corresponding amines.
Scientific Research Applications
Chemistry: 1-(3-chloropropyl)-4-phenylpiperazine is used as a building block in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It is particularly useful in the investigation of neurotransmitter receptors and their interactions with different ligands .
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their potential use as antidepressants, antipsychotics, and antihistamines .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to neurotransmitter receptors, particularly serotonin receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which in turn affect various physiological processes .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but has a chlorophenyl group instead of a chloropropyl group.
1-(2-Chlorophenyl)piperazine: This compound has a 2-chlorophenyl group instead of a 3-chloropropyl group.
1-Phenylpiperazine: This compound lacks the chloropropyl group and has only a phenyl group attached to the piperazine ring.
Uniqueness: 1-(3-chloropropyl)-4-phenylpiperazine is unique due to the presence of both a 3-chloropropyl group and a phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
Properties
CAS No. |
10599-17-4 |
|---|---|
Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
AQLHJNRNLYDLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


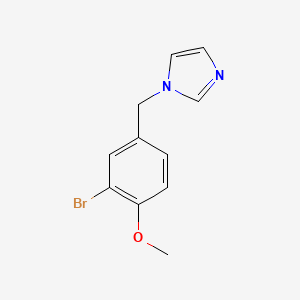
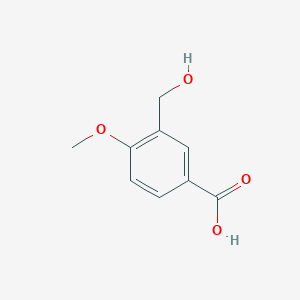
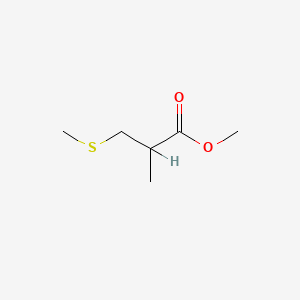
![tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate](/img/structure/B8762173.png)
